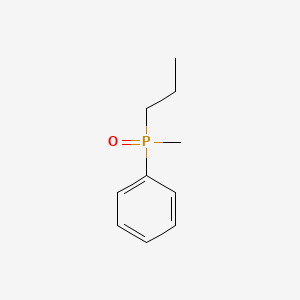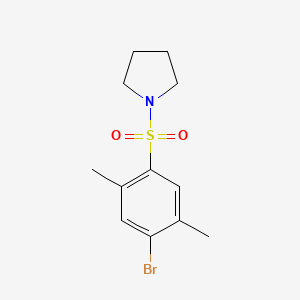![molecular formula [C38H23N6O10S.Cr.2Na]; [C36H20N5O9S.Cr.2Na] B1171890 Acid Black 168 CAS No. 12238-87-8](/img/new.no-structure.jpg)
Acid Black 168
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Black 168 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing and printing textiles, including wool, silk, polyamide, and polyvinyl alcohol fabrics. The compound is known for its excellent color fastness and ability to produce deep black shades. Its chemical structure includes a chromium complex, which contributes to its stability and color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 168 involves several key steps:
Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling: The diazonium salt formed is then coupled with Naphthalen-2-ol to produce an azo dye intermediate.
Complexation: The azo dye is subsequently complexed with chromium to form the final 1:2 chromium complex
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a black powder .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the cleavage of the azo bond.
Substitution: Substitution reactions can occur at the aromatic rings, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, sulfonating agents.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Amines and other reduced fragments.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Acid Black 168 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye degradation and environmental impact.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, leather coloring, and ink formulations .
Mechanism of Action
The primary mechanism of action of Acid Black 168 involves its ability to bind to fibers through ionic and hydrogen bonding interactions. The chromium complex in its structure enhances its affinity for fibers, resulting in a strong and permanent coloration. The dye molecules penetrate the fiber matrix and form stable complexes, ensuring color fastness and resistance to washing .
Comparison with Similar Compounds
Acid Black 1: Another acid dye used for similar applications but with different shade properties.
Acid Black 52: Known for its use in leather dyeing.
Acid Black 210: Used in textile dyeing with slightly different fastness properties
Uniqueness of Acid Black 168:
Color Fastness: Superior color fastness compared to some other acid dyes.
Stability: High stability due to the chromium complex.
Versatility: Suitable for a wide range of substrates, including wool, silk, and synthetic fibers
This compound stands out due to its excellent dyeing properties, stability, and versatility, making it a valuable compound in various industrial and research applications.
Properties
CAS No. |
12238-87-8 |
|---|---|
Molecular Formula |
[C38H23N6O10S.Cr.2Na]; [C36H20N5O9S.Cr.2Na] |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






